Diethylamino borane

Steroid chemistry Diastereoselective reduction Amine–borane reducing agents

Diethylamino borane (systematically borane–diethylamine complex, also registered under CAS 2670-68-0; commonly abbreviated DEAB) is a secondary-amine–borane Lewis acid–base adduct of formula (C₂H₅)₂NH·BH₃, with a molecular weight of 82.94–86.97 g·mol⁻¹ depending on the stoichiometric representation. It belongs to the broader class of amine–borane complexes (R₂NH·BH₃), which are valued as mild, selective reducing agents, hydroborating reagents, and precursors to higher dialkylboranes.

Molecular Formula C4H10BN
Molecular Weight 82.94 g/mol
CAS No. 18494-92-3
Cat. No. B15484898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylamino borane
CAS18494-92-3
Molecular FormulaC4H10BN
Molecular Weight82.94 g/mol
Structural Identifiers
SMILES[B]N(CC)CC
InChIInChI=1S/C4H10BN/c1-3-6(5)4-2/h3-4H2,1-2H3
InChIKeyHUQOFZLCQISTTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylamino Borane (CAS 18494-92-3): Core Identity, Compound Class, and Procurement-Relevant Characteristics


Diethylamino borane (systematically borane–diethylamine complex, also registered under CAS 2670-68-0; commonly abbreviated DEAB) is a secondary-amine–borane Lewis acid–base adduct of formula (C₂H₅)₂NH·BH₃, with a molecular weight of 82.94–86.97 g·mol⁻¹ depending on the stoichiometric representation [1][2]. It belongs to the broader class of amine–borane complexes (R₂NH·BH₃), which are valued as mild, selective reducing agents, hydroborating reagents, and precursors to higher dialkylboranes [3]. DEAB is a colourless to yellow transparent liquid at ambient temperature (m.p. –20 °C; b.p. 87 °C at 2.5 mm Hg; density 0.75–0.76 kg·L⁻¹) and is commercially supplied at typical purities of 98–99% [2]. Its liquid physical state and secondary-amine structure confer a distinctive reactivity–stability–handling profile that sets it apart from both primary-amine–borane solids (e.g., dimethylamine–borane, DMAB) and tertiary-amine–borane complexes (e.g., triethylamine–borane, TEAB) [4].

Why Diethylamino Borane Cannot Be Replaced by Generic Amine–Borane Complexes in Critical Synthetic and Industrial Processes


Amine–borane complexes are not a single interchangeable commodity; their reactivity, selectivity, physical form, and downstream compatibility are governed by the steric bulk, basicity, and substitution pattern of the amine ligand [1]. Secondary dialkylamine–boranes such as DEAB exhibit a fundamentally different reduction stereochemistry profile from sodium borohydride on steroidal ketones [2], a distinct electroless metal deposition rate ranking versus hypophosphite or borohydride baths [3], and a unique exothermic reaction pathway in atomic layer deposition (ALD) of tungsten that is not accessible with H₂, triethylaluminum, or trimethylaluminum reactants [4]. Furthermore, the liquid physical state of DEAB contrasts with the crystalline solid nature of dimethylamine–borane (DMAB), directly impacting automated liquid-dispensing workflows in both laboratory-scale synthesis and continuous industrial plating operations . Attempting to substitute DEAB with a tertiary amine–borane (e.g., triethylamine–borane) introduces excessive stability that necessitates harsher reduction conditions, while substitution with a primary amine–borane can compromise chemo- and stereoselectivity outcomes [1][2]. The quantitative evidence below demonstrates that these differences are measurable, not merely anecdotal.

Diethylamino Borane – Quantitative Differentiation Evidence: A Comparator-Based Procurement Guide


Superior β-Epimer Selectivity of DEAB over NaBH₄ in Steroidal 12-Ketone Reduction

In the reduction of the steroidal 12-ketone hecogenin acetate (compound 4), diethylamine–borane (DEAB) delivers a substantially higher proportion of the β-epimer alcohol compared with sodium borohydride under comparable conditions. In a direct head-to-head experiment reported by Leontjev et al. [1], DEAB (2.9 mol-equiv., PhMe, 26 °C, 3 h) provided the alcohol product in 98% yield with an α:β epimer ratio of 4.5:95.5, whereas NaBH₄ (3.6 mol-equiv., CH₂Cl₂–EtOH–H₂O, 20 °C, 1.5 h) gave the same alcohol in 96% yield but with an α:β ratio of only 29:71. The improvement in β-epimer selectivity is 24.5 absolute percentage points, which is critical for the synthesis of biologically active steroid derivatives where the 12β-configuration is required.

Steroid chemistry Diastereoselective reduction Amine–borane reducing agents

Highest Electroless Cobalt Plating Rate Among Common Borane and Non-Borane Reducing Agents

A systematic electrochemical polarization study directly compared diethylamine borane (DEAB), sodium hypophosphite (NaH₂PO₂), and sodium borohydride (NaBH₄) as reducing agents in electroless cobalt plating baths under identical citrate-buffered conditions [1]. The experimentally measured plating rate decreased in the unequivocal order DEAB > NaH₂PO₂ > NaBH₄, with the electroless plating potential shifting to more noble values in the same sequence [1]. Furthermore, the DEAB system exhibited a unique kinetic characteristic: the plating rate was directly proportional to DEAB concentration but was insensitive to Co²⁺ concentration, in contrast to the NaH₂PO₂ bath where the rate depended on both reductant and metal-ion concentrations. This concentration–rate decoupling simplifies process control in DEAB-based plating baths and enables higher throughput without stoichiometric metal-ion adjustment.

Electroless plating Cobalt deposition Reducing agent kinetics

Exothermic Reaction Pathway in Fluorine-Free ALD Tungsten Deposition – DEAB and DMAB Jointly Differentiate from Competing Co-Reactants

Density functional theory (DFT) calculations performed to screen co-reactants for fluorine-free atomic layer deposition (ALD) of tungsten metal from WCl₅ precursor revealed that only diethylamine borane (DEAB), dimethylamine borane (DMAB), and atomic hydrogen (H) exhibit exothermic reaction energies, whereas H₂, triethylaluminum (TEA), trimethylaluminum (TMA), tert-butyl hydrazine (TBH), and NH₃ are all endothermic and therefore thermodynamically unfavourable for W-metal film growth [1]. Experimental validation confirmed W film deposition with DEAB and H₂ plasma between 200 and 300 °C, providing direct experimental corroboration of the DFT predictions [1]. This places DEAB in the exclusive set of co-reactants capable of driving fluorine-free ALD-W, which is a critical requirement for avoiding fluorine-induced etching and contamination in advanced semiconductor interconnects and logic contacts.

Atomic layer deposition Tungsten metallization DFT reaction energetics

Liquid Physical State at Ambient Temperature Enables Automated Dispensing and Simplifies Process Engineering vs. Solid DMAB

Diethylamine borane (DEAB) is a liquid at standard ambient temperature with a melting point of –20 °C, a boiling point of 87 °C at 2.5 mm Hg, and a density of 0.75–0.76 kg·L⁻¹ [1]. In contrast, dimethylamine borane (DMAB), its closest secondary-amine structural analog, is a white crystalline solid with a melting point of 33–37 °C (stable form) . This phase difference has direct engineering implications: DEAB can be metered, transferred, and dosed using standard liquid-handling systems (pumps, flow meters, automated syringe dispensers) without the need for solid dissolution, solvent compatibility testing, or gravimetric solid-dispensing infrastructure [1]. In continuous electroless plating lines and automated parallel synthesis platforms, the liquid nature of DEAB reduces process complexity, eliminates variable dissolution times, and improves batch-to-batch dosing precision compared to solid DMAB.

Physical form Automated liquid handling Process engineering

Quantitative Transformation of Dialkyl(diethylamino)boranes into Dialkylboranes – A Clean Precursor Strategy Not Accessible from Tertiary Amine–Boranes

Dialkyl(diethylamino)boranes, prepared directly from DEAB via alkylation, serve as uniquely competent precursors for the synthesis of dialkylboranes, dialkylborinic acids and esters, and mixed trialkylboranes [1]. The transformations proceed cleanly and quantitatively without requiring isolation or purification of intermediates [1]. This reactivity advantage is class-level: secondary amine–borane adducts (R₂NH·BH₃) possess one N–H bond that facilitates ligand exchange and transamination pathways that are sterically and electronically blocked in tertiary amine–borane complexes (R₃N·BH₃), which require forcing conditions (elevated temperature, Lewis acid catalysts, or microwave activation) to liberate borane [2]. Specifically, triethylamine–borane (TEAB) is documented as being 'extremely stable and inert' in hydroboration screening, requiring microwave or ultrasound irradiation to achieve reactivity comparable to that of secondary amine–boranes under ambient conditions [2].

Dialkylborane synthesis Organoborane precursors Hydroboration reagents

Commercial Availability at High Purity (≥98%) with Documented Industrial Supply Chain for Electroless Plating and Printed Circuit Board Manufacturing

Diethylamino borane (DEAB) is commercially manufactured and supplied at purities of 98–99%, as evidenced by multiple vendor specifications [1]. In the printed circuit board (PCB) industry, DEAB and dimethylamine borane (DMAB) are the two principal amine–borane reducing agents specified for black oxide processes and electroless deposition baths [2][3]. A 2008 patent explicitly names DMAB and DEAB as the reducing agents of choice for copper surface black oxidation after-treatment, noting that both are 'usually selected' for this purpose [3]. While DMAB is more widely documented in electroless nickel formulations, DEAB's demonstrated superior cobalt plating rate (see Evidence Item 2) and liquid handling advantages (see Evidence Item 4) position it as a functionally differentiated alternative within the same application class. The established industrial supply chain for DEAB (production by JSC Aviabor and multiple Chinese fine-chemical manufacturers) ensures consistent commercial availability at bulk scale [1].

Commercial sourcing Purity specification Printed circuit board manufacturing

Diethylamino Borane – Evidence-Backed Application Scenarios Where Compound Selection Directly Impacts Outcome


Diastereoselective Reduction of Prochiral Steroidal Ketones for Pharmaceutical Intermediate Synthesis

When synthesizing steroid-derived active pharmaceutical ingredients (APIs) or their key intermediates that require stereochemical control at the 12-position, diethylamino borane provides a substantial selectivity advantage over sodium borohydride. As demonstrated in the Leontjev et al. (2004) study, DEAB reduction of hecogenin acetate delivers the 12β-alcohol with 95.5% diastereomeric purity (α:β = 4.5:95.5), compared to only 71% β-epimer (α:β = 29:71) with NaBH₄ under comparable conditions [1]. This 24.5-percentage-point selectivity gain translates directly into reduced chromatographic purification requirements and higher isolated yields of the desired epimer, making DEAB the reagent of choice when the 12β-configuration is a critical quality attribute of the target molecule. The mild reaction conditions (PhMe, 26 °C, 3 h) are compatible with acid- and base-sensitive steroid functionalities.

High-Throughput Electroless Cobalt Plating for Microelectronics and Wear-Resistant Coatings

In electroless cobalt deposition for microelectronic interconnect metallization, magnetic storage devices, or wear-resistant industrial coatings, DEAB delivers the fastest plating rate among the commonly evaluated reducing agents. The 1981 electrochemical study established the unambiguous rate ranking DEAB > NaH₂PO₂ > NaBH₄ under identical citrate-buffered conditions [1]. Critically, the DEAB-driven plating rate is controlled solely by the DEAB concentration and is insensitive to Co²⁺ concentration, enabling simpler process monitoring and tighter thickness control via reductant metering alone. The liquid physical state of DEAB further facilitates automated replenishment in continuous plating lines, as documented in the industrial supply specifications [2].

Fluorine-Free Atomic Layer Deposition of Tungsten Metal for Advanced Semiconductor Nodes

For semiconductor manufacturers developing fluorine-free ALD tungsten processes to eliminate fluorine-induced etching of underlying dielectric or silicon layers, DEAB is one of only three co-reactants (alongside DMAB and atomic hydrogen) that DFT calculations confirm as thermodynamically exothermic for W deposition from WCl₅ [1]. Experimental validation demonstrated polycrystalline W film growth with DEAB at deposition temperatures between 200 and 300 °C, with chlorine incorporation below 1 atomic percent [1]. Selection of DEAB over the alternative exothermic co-reactant DMAB may be motivated by its liquid handling advantages (see Section 3, Evidence Item 4) and the different film nucleation characteristics observed for different amine–borane adducts in ALD processes.

In Situ Generation of Dialkylborane Reagents for Hydroboration and Cross-Coupling via Dialkyl(diethylamino)borane Intermediates

Synthetic laboratories engaged in hydroboration–oxidation sequences, Suzuki–Miyaura cross-coupling precursor synthesis, or organoborane-mediated C–C bond formation can leverage DEAB-derived dialkyl(diethylamino)boranes as clean, atom-economical precursors to dialkylboranes [1]. The transformations proceed quantitatively without intermediate purification, in contrast to tertiary amine–borane adducts such as triethylamine–borane, which exhibit pronounced inertness under ambient conditions and require microwave, ultrasound, or Lewis acid activation to release borane [2]. This precursor strategy is not accessible from sodium borohydride or borane–THF, which lack the structural modularity to generate substituted dialkylboranes with defined alkyl groups.

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